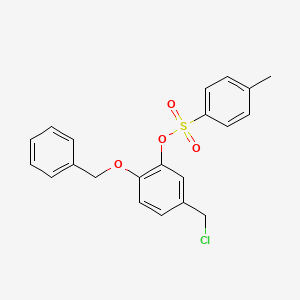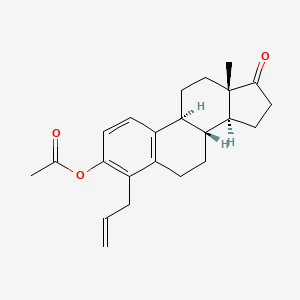
4-Allyl-estrone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-estrone Acetate is a synthetic derivative of estrone, a naturally occurring estrogen This compound is characterized by the presence of an allyl group at the fourth position and an acetate group at the 17th position of the estrone molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-estrone Acetate typically involves the allylation of estrone followed by acetylation. The allylation process can be achieved using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting 4-allyl-estrone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Allyl-estrone Acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 4-Allyl-estrone.
Substitution: Formation of various substituted estrone derivatives.
Aplicaciones Científicas De Investigación
4-Allyl-estrone Acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on estrogen receptors and related pathways.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Allyl-estrone Acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound induces conformational changes that facilitate the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparación Con Compuestos Similares
Estrone: A naturally occurring estrogen with a similar structure but lacking the allyl and acetate groups.
Estradiol: Another potent estrogen with a hydroxyl group at the 17th position instead of an acetate group.
Estriol: A weaker estrogen with hydroxyl groups at the 16th and 17th positions.
Uniqueness: 4-Allyl-estrone Acetate is unique due to its structural modifications, which confer distinct chemical properties and biological activities. The presence of the allyl group enhances its reactivity in certain chemical reactions, while the acetate group influences its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C23H28O3 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S)-13-methyl-17-oxo-4-prop-2-enyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H28O3/c1-4-5-19-16-6-7-18-17(15(16)8-10-21(19)26-14(2)24)12-13-23(3)20(18)9-11-22(23)25/h4,8,10,17-18,20H,1,5-7,9,11-13H2,2-3H3/t17-,18-,20+,23+/m1/s1 |
Clave InChI |
KWLDURBODXBTBH-KSPYYYPUSA-N |
SMILES isomérico |
CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC=C |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


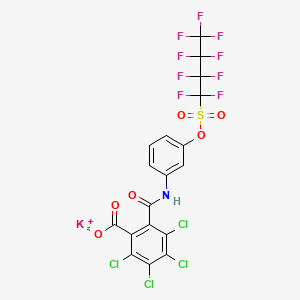
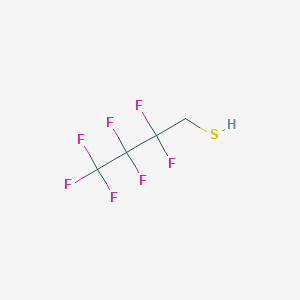

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)


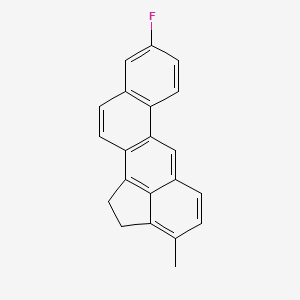
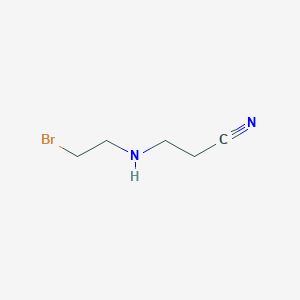
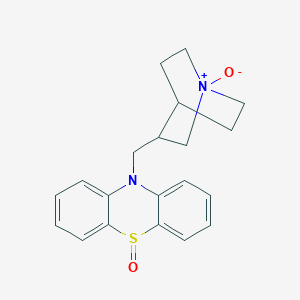
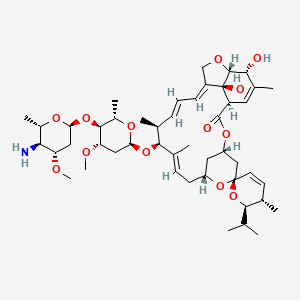
![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)

